molecular formula C14H24F2N2O2 B13009703 tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13009703
M. Wt: 290.35 g/mol
InChI Key: HMHXJYYRNOJQBG-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-difluoro-2,9-diazaspiro[55]undecane-9-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a difluorinated intermediate under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like THF and methanol. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in the development of pharmaceuticals and other specialized applications .

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-6-4-13(5-7-18)8-14(15,16)10-17-9-13/h17H,4-10H2,1-3H3

InChI Key

HMHXJYYRNOJQBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CNC2)(F)F

Origin of Product

United States

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